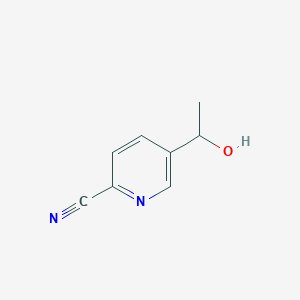
Tetrakis(2-methylbutyl) thioperoxydiphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-methylbutyl) thioperoxydiphosphate is a chemical compound with the molecular formula C20H44O7P2S It is known for its unique structure, which includes four 2-methylbutyl groups attached to a thioperoxydiphosphate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-methylbutyl) thioperoxydiphosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 2-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+4C5H11OH→(C5H11O)4P2S2+2H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Tetrakis(2-methylbutyl) thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates or phosphonates.
Substitution: The 2-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonates.
科学的研究の応用
Tetrakis(2-methylbutyl) thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Tetrakis(2-methylbutyl) thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Tetrakis(2-ethylhexyl) thioperoxydiphosphate
- Tetrakis(2-methylpropyl) thioperoxydiphosphate
- Tetrakis(2-methylpentyl) thioperoxydiphosphate
Uniqueness
Tetrakis(2-methylbutyl) thioperoxydiphosphate is unique due to its specific 2-methylbutyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
| 93981-21-6 | |
分子式 |
C20H44O7P2S |
分子量 |
490.6 g/mol |
IUPAC名 |
[2-methylbutoxy(2-methylbutylperoxy)phosphinothioyl] bis(2-methylbutyl) phosphate |
InChI |
InChI=1S/C20H44O7P2S/c1-9-17(5)13-22-26-29(30,25-16-20(8)12-4)27-28(21,23-14-18(6)10-2)24-15-19(7)11-3/h17-20H,9-16H2,1-8H3 |
InChIキー |
KYMYDFPHUJWRJY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COOP(=S)(OCC(C)CC)OP(=O)(OCC(C)CC)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
